7H-Dibenzo(c,g)carbazol-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110408-52-1 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-4-ol |
InChI |
InChI=1S/C20H13NO/c22-17-7-3-5-13-9-11-16-20(18(13)17)19-14-6-2-1-4-12(14)8-10-15(19)21-16/h1-11,21-22H |
InChI Key |
NQIWMSPHPTXZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C(=CC=C5)O |
Origin of Product |
United States |
Synthetic Methodologies for 7h Dibenzo C,g Carbazol 1 Ol and Its Analogs
Retrosynthetic Analysis and Rational Design of Precursors for 7H-Dibenzo(c,g)carbazol-1-ol
A retrosynthetic analysis of this compound provides a logical framework for designing its synthesis. The primary disconnection strategies focus on the formation of the central pyrrole (B145914) ring and the key carbon-carbon bonds that define the dibenzocarbazole (B1207471) skeleton.
One logical disconnection is at the C-N bonds of the pyrrole ring. This suggests a precursor like a 2-amino-2'-functionalized-1,1'-binaphthyl derivative. The nitrogen atom could be introduced via amination of a binaphthol derivative, which would then undergo an intramolecular cyclization to form the carbazole (B46965) core. The hydroxyl group at the 1-position could either be present on one of the naphthalene (B1677914) precursors or be introduced later through functionalization.
An alternative disconnection involves breaking the C-C bonds that fuse the aromatic rings. This approach might start from simpler, pre-functionalized naphthalene and benzene (B151609) derivatives. For example, a strategy could involve building one of the naphthalene rings onto an existing carbazole or indole (B1671886) core, a process known as benzannulation. researchgate.net Modern cross-coupling reactions are central to this approach, allowing for the sequential formation of C-C and C-N bonds to assemble the final structure. The rational design of precursors, therefore, hinges on identifying starting materials that are readily available and contain the correct functionalities to facilitate either classical cyclization or modern catalytic bond formation.
Classical Approaches to Dibenzo[c,g]carbazole Core Construction
Traditional methods for synthesizing the dibenzo[c,g]carbazole core often rely on intramolecular cyclization reactions and subsequent functionalization.
Intramolecular Cyclization Reactions in Polycyclic Aromatic Nitrogen Heterocycles
The construction of the dibenzocarbazole ring system has been achieved through several classical cyclization methods. These reactions typically form the central five-membered nitrogen-containing ring by connecting two naphthalene-based units.
Bucherer-Carbazole Synthesis: An adaptation of this classic reaction involves heating a binaphthyl-diol with an aminating agent like ammonia (B1221849) or an amine in the presence of a sulfite (B76179). For instance, the parent 7H-Dibenzo[c,g]carbazole can be synthesized from 1,1'-Bi-2-naphthol (BINOL) using ammonium (B1175870) sulfite and aqueous ammonia in an autoclave. chemicalbook.com This method directly converts the diol into the carbazole structure.
Fischer Indole/Carbazole Synthesis: A reaction analogous to the Fischer indole synthesis can be employed, using a phenylhydrazine (B124118) and a naphthol derivative. The reaction of 2-naphthol (B1666908) with phenylhydrazine in the presence of phenylhydrazine hydrochloride yields 7H-benzo[c]carbazole. thieme-connect.de This principle can be extended to more complex systems to build the dibenzocarbazole core.
Graebe-Ullmann Reaction: This method involves the reductive cyclization of N-aryl-nitronaphthalenes, typically using a phosphite (B83602) reagent. While effective for some carbazole systems, its application to complex dibenzocarbazoles can be limited by the availability of the required nitro precursors.
Photochemical Cyclization: The photocyclization of diarylamines is another established route. An N-aryl-naphthylamine, for example, can undergo an intramolecular cyclization upon exposure to UV light, often in the presence of an oxidizing agent like iodine, to form the carbazole ring.
Desulfurization: Another classical approach is the desulfurization of phenothiazine (B1677639) analogs. For instance, 7H-dibenzo[c,h]phenothiazine can be desulfurized using lithium in tetrahydrofuran (B95107) to yield 7H-dibenzo[c,g]carbazole. thieme-connect.dethieme-connect.de
Post-Cyclization Functionalization and Hydroxyl Group Installation Strategies
Once the dibenzo[c,g]carbazole core is constructed, the introduction of a hydroxyl group at the C1 position represents a significant synthetic challenge due to the multiple, electronically similar C-H bonds. Several strategies can be envisioned for this transformation:
Electrophilic Aromatic Substitution: Direct hydroxylation is often difficult. A more controlled, multi-step approach involves initial halogenation (e.g., bromination or iodination) of the dibenzocarbazole core. The regioselectivity of this step can be a challenge. The resulting halo-dibenzocarbazole can then be converted to the hydroxyl derivative. This may involve a nucleophilic substitution reaction, potentially facilitated by a copper catalyst (Ullmann condensation), or conversion to an organometallic species (e.g., a Grignard or lithiated intermediate) followed by reaction with an oxygen electrophile like molecular oxygen or a borate (B1201080) ester.
Sulfonation-Fusion: Sulfonation of the aromatic core followed by alkali fusion is a classic method for introducing hydroxyl groups onto aromatic rings, although the harsh conditions can be incompatible with some substrates.
Baeyer-Villiger Oxidation: If a C1-acyl group can be selectively introduced, a subsequent Baeyer-Villiger oxidation would provide the corresponding ester, which can then be hydrolyzed to the desired phenol.
From Amino Group: An amino group, if present or introduced at the C1 position, can be converted to the hydroxyl group via diazotization followed by hydrolysis (Sandmeyer-type reaction).
The synthesis of compounds like 7H-dibenzo[c,g]carbazole-3,4-dione from hydroxylated precursors underscores that methods for creating hydroxylated dibenzocarbazoles are established in the field. researchgate.net
Modern Catalytic Syntheses of this compound
Contemporary synthetic chemistry offers powerful catalytic tools that provide more efficient and modular routes to complex molecules like this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of carbazoles. eie.grnih.govrsc.org These methods allow for the construction of the dibenzocarbazole skeleton through precise C-C and C-N bond formations.
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. An intramolecular Buchwald-Hartwig amination of a precursor like 2-amino-2'-halo-1,1'-binaphthyl can efficiently form the central pyrrole ring of the dibenzocarbazole system under relatively mild conditions.
Suzuki and Stille Couplings: These reactions can be used to build the binaphthyl backbone itself before the final C-N cyclization. For example, coupling a functionalized naphthalene boronic acid with a functionalized naphthalene halide.
Tandem or Sequential Cross-Coupling: Highly efficient one-pot procedures have been developed. For example, a palladium-catalyzed reaction between an o-iodoaniline and a silylaryl triflate can first form an N-arylated intermediate, which then undergoes an in-situ intramolecular cyclization to yield the carbazole or dibenzofuran (B1670420) ring system. nih.gov An efficient synthesis of dibenzo[a,c]carbazoles has been developed from 2-(2-halophenyl)-indoles and iodobenzenes via a palladium-catalyzed dual C–H functionalization, constructing two new C-C bonds. rsc.org
| Reaction Type | Catalyst/Ligand | Key Bond Formed | Example Precursors |
|---|---|---|---|
| Intramolecular Buchwald-Hartwig Amination | Pd(OAc)₂, PCy₃ | C-N | o-Iodoanilines and silylaryl triflates nih.gov |
| Dual C-H Functionalization | Pd(OAc)₂ | C-C (x2) | 2-(2-halophenyl)-indoles and iodobenzenes rsc.org |
| Ullmann Condensation | CuI, L-proline | C-N | o-haloaryl ketones and anilines |
| Suzuki Coupling / Cyclization | Pd(PPh₃)₄ | C-C then C-N | Arylboronic acids and aryl halides |
Directed C-H Activation and Functionalization Methodologies for Dibenzo[c,g]carbazole Scaffolds
Direct C-H activation and functionalization represent the cutting edge of synthetic methodology, offering a highly atom-economical way to build and modify complex aromatic systems. beilstein-journals.orgchim.itresearchgate.net This approach avoids the need for pre-functionalized starting materials, a significant advantage in multistep synthesis. acs.org
For the synthesis of this compound, C-H activation could be applied in two ways:
Core Construction: A directing group on a naphthalene precursor could guide a transition metal catalyst to activate a specific C-H bond, which then couples with another aromatic piece to build the dibenzocarbazole framework in a regioselective manner. Annulative π-extension (APEX) reactions, for example, use C-H activation to rapidly construct fused aromatic systems from simpler ones. researchgate.net
Post-Cyclization Functionalization: This is a particularly attractive strategy for installing the hydroxyl group at the C1 position of a pre-formed dibenzo[c,g]carbazole core. By temporarily installing a directing group on the carbazole nitrogen, it is possible to direct a metal catalyst (often rhodium, iridium, or palladium) to activate the adjacent C1-H bond. chim.it This activated position can then react with an electrophilic oxygen source to install the hydroxyl group or a precursor. The directing group can then be removed, providing the desired product with high regioselectivity.
| Strategy | Catalyst | Directing Group (Example) | Transformation |
|---|---|---|---|
| Annulative π-Extension | Rh(III), Co(III) | Pyrimidyl, Pyridyl | Indole to Carbazole researchgate.net |
| Directed C1-Alkylation/Arylation | Pd(OAc)₂ | Pyridin-2-yl | Functionalization of carbazole C1 position chim.it |
| Directed C-H Oxygenation | Pd(OAc)₂ | 8-aminoquinoline | Direct introduction of -OAc group |
| Dual C-H/C-H Cross-Coupling | Ir/Pd Dual Catalysis | None (oxidative coupling) | Biaryl synthesis for carbazole precursors beilstein-journals.org |
Chemo-, Regio-, and Stereoselective Synthesis of 7H-Dibenzo(c,g)carbazole Derivatives
The synthesis of functionalized dibenzocarbazoles with high selectivity is a significant challenge in organic chemistry. While direct methods for the 1-hydroxy derivative are not reported, the synthesis of other phenolic derivatives, such as 2-, 3-, and 4-hydroxy-DBC, has been achieved. acs.orgacs.org These syntheses typically involve the nitration of the corresponding hydroxy-DBC, indicating that the hydroxylated precursors were available, although their specific synthesis is not detailed in this context. acs.orgacs.org
The regioselectivity of electrophilic substitution on the 7H-dibenzo[c,g]carbazole core is a critical factor. For instance, nitration of DBC has been shown to occur exclusively at the 5 and/or the symmetric 9 position. acs.org This suggests that direct functionalization of the DBC skeleton to achieve the 1-ol derivative would be challenging and likely require a strategy involving a pre-functionalized precursor.
Palladium-catalyzed cross-coupling reactions and annulation strategies are powerful tools for constructing the dibenzocarbazole skeleton with control over substituent placement. For example, Pd-catalyzed tandem arylation of indoles with cyclic diaryl-λ³-iodanes has been used to produce various dibenzocarbazoles. beilstein-journals.org This approach, in principle, could be adapted by using a suitably substituted indole or iodonium (B1229267) salt to introduce functionality at the desired position, which could then be converted to a hydroxyl group.
Table 1: Examples of Selective Reactions in Carbazole Synthesis
| Reaction Type | Catalyst/Reagents | Selectivity | Application |
| Palladium-Catalyzed Annulation | Pd(OAc)₂ | Regioselective | Synthesis of various dibenzocarbazole derivatives from indoles. beilstein-journals.org |
| Electrophilic Nitration | Nitric Acid / Acetic Acid | Regioselective (C5/C9) | Functionalization of the DBC core. acs.org |
| Photocyclization | Visible Light | Potentially Regioselective | Catalyst-free synthesis of dibenzo[a,g]carbazoles. benthamdirect.com |
This table is generated based on synthetic methods for related carbazole compounds, illustrating principles applicable to the target molecule.
Green Chemistry Principles Applied to 7H-Dibenzo(c,g)carbazole Synthesis
The application of green chemistry principles to the synthesis of complex heterocyclic molecules like dibenzocarbazoles is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. nih.govpandawainstitute.com
Traditional syntheses of carbazole derivatives often employ hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. nih.govacs.org For instance, the development of electrochemical methods for preparing diaryliodonium salts, which are precursors for dibenzocarbazoles, can be performed in greener solvent systems like a mixture of hexafluoroisopropanol (HFIP) and acetonitrile (B52724) (MeCN), avoiding bulk hazardous solvents. acs.org The goal is to select solvents that minimize environmental harm, reduce energy consumption for removal, and have low toxicity. acs.org
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product. acs.org Synthetic strategies that proceed via tandem or cascade reactions are often highly atom-economical. For example, the synthesis of dibenzocarbazoles from indoles using cyclic diaryl-λ³-iodanes involves the formation of multiple C-C bonds in a single operation, but its atom economy is limited by the use of the iodonium salt in excess. beilstein-journals.org
Recent developments have focused on catalyst-free methods. A notable example is the visible light-induced synthesis of dibenzo[a,g]carbazoles. benthamdirect.com This method avoids metal catalysts and harsh reagents, proceeding at ambient temperature and representing a highly efficient and cost-effective pathway that minimizes waste. benthamdirect.com Such photochemical methods, proceeding via pericyclic reactions like 6π electrocyclization, are inherently atom-economical. benthamdirect.com
Process Chemistry Considerations for Scalable Production of this compound
The scalable production of a specific, highly functionalized molecule like this compound requires robust and efficient synthetic routes. While a specific process for this compound is not established, considerations for related structures provide a framework.
A key factor is the development of a concise synthesis from readily available starting materials. For example, a practical, scalable method for preparing the 6H-dibenzo[b,h]carbazole scaffold utilizes a Pd-catalyzed intramolecular amination as the key cyclization step. researchgate.net The scalability of such a process depends on catalyst efficiency, cost of starting materials, and ease of purification.
Flow chemistry offers significant advantages for scalable synthesis, providing better control over reaction parameters, improved safety for hazardous reactions, and potential for continuous production. beilstein-journals.org The photocyclization of stilbenes to helicenes, for example, has been successfully scaled up using continuous-flow reactors. beilstein-journals.org This technology could be applied to potential photochemical routes to dibenzocarbazole derivatives.
Furthermore, electrochemical syntheses are noted for their scalability. The anodic oxidation of 2-iodobiaryls to produce cyclic aryliodoniums has been validated in large-scale experiments, demonstrating a practical and scalable route to key intermediates for dibenzocarbazole synthesis. acs.org
Advanced Spectroscopic and Structural Elucidation of 7h Dibenzo C,g Carbazol 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule such as 7H-Dibenzo(c,g)carbazol-1-ol, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals and to establish its connectivity and spatial arrangement.
While specific multidimensional NMR data for this compound are not detailed in the available literature, the application of these techniques would be crucial for its characterization.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of protons within each aromatic ring system, allowing for the tracing of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is essential for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is critical for piecing together the molecular structure, connecting the individual spin systems identified by COSY, and confirming the placement of the hydroxyl group and the fusion of the carbazole (B46965) and benzene (B151609) rings. For instance, correlations from the N-H proton to nearby carbons would confirm the carbazole core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would be instrumental in determining the three-dimensional conformation of the molecule in solution.
A theoretical data table illustrating the type of correlations expected from an HMBC experiment is presented below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals (2-3 bonds away) |
| NH | C-6a, C-7a, C-12b, C-13a |
| H -2 | C-1, C-3, C-4, C-4a |
| H -6 | C-4, C-5, C-6a, C-7a |
| OH | C-1, C-2, C-13b |
Note: The data in this table is hypothetical and serves to illustrate the expected connectivity. Actual chemical shifts are not available.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular environments. For this compound, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in their crystal lattice and intermolecular interactions.
Characterize Amorphous Forms: ssNMR can distinguish between crystalline and amorphous (non-crystalline) states, which often exhibit different physical properties.
Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information on hydrogen bonding and π-π stacking interactions in the solid state, which are crucial for understanding the material's properties.
No specific solid-state NMR studies on this compound have been reported in the available literature.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₂₀H₁₃NO), the expected exact mass would be precisely measured to confirm its composition.
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing a unique fragmentation pattern that acts as a structural fingerprint. While a detailed fragmentation pathway for this compound is not available, a general pathway for related N-heterocyclic aromatic compounds can be predicted. The fragmentation would likely involve characteristic losses of small molecules.
A table of expected fragmentations is shown below.
| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) |
| [M+H]⁺ | Loss of CO | [M+H - CO]⁺ |
| [M+H]⁺ | Loss of H₂O | [M+H - H₂O]⁺ |
| [M+H]⁺ | Loss of HCN | [M+H - HCN]⁺ |
Note: This table represents plausible fragmentation pathways for a hydroxylated carbazole derivative; specific experimental data for this compound is not available.
Isotope labeling involves strategically replacing certain atoms in a molecule with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁸O for ¹⁶O). This technique is invaluable for tracing the pathways of chemical reactions and fragmentation in mass spectrometry. For this compound, an ¹⁸O-labeling study could definitively prove if the oxygen atom is lost during a specific fragmentation event by observing the corresponding mass shift in the fragment ions. Similarly, deuterium labeling (replacing the N-H and O-H protons with deuterium) could help elucidate rearrangement mechanisms. No such studies for this specific compound have been reported in the searched literature.
X-ray Crystallography for Unambiguous Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide:
Unambiguous confirmation of its covalent structure.
Precise bond lengths, bond angles, and torsion angles.
Detailed information on the planarity of the aromatic system.
A definitive map of intermolecular interactions, such as hydrogen bonding (involving the -OH and N-H groups) and π-π stacking between the aromatic rings, which govern the crystal packing.
The parent compound, 7H-Dibenzo[c,g]carbazole, is known to crystallize in an orthorhombic system, but no crystallographic data for the 1-hydroxy derivative is currently available in the public domain.
Theoretical and Computational Chemistry of 7h Dibenzo C,g Carbazol 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) has become a primary tool for calculating the geometric and electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net For carbazole-based derivatives, DFT calculations are routinely employed to scrutinize their optoelectronic and structural characteristics. jnsam.com
In a typical DFT study of a molecule like 7H-Dibenzo(c,g)carbazol-1-ol, the process would begin with a geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311+G(2d,p) to achieve reliable results. jnsam.com These calculations yield important ground-state properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation.
For similar carbazole (B46965) derivatives, DFT calculations have been used to determine properties such as dipole moments, which are related to the molecule's solubility. jnsam.com The distribution of electron density, visualized through molecular orbital plots, can reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.
Table 1: Representative Data from DFT Calculations on Carbazole Derivatives Note: This table presents hypothetical but realistic data for this compound based on findings for related carbazole derivatives to illustrate the type of information generated from DFT calculations.
| Calculated Property | Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.7 eV | Relates to electronic transitions and reactivity |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior, offering insights into its conformational flexibility, stability, and interactions with its environment. researchgate.net
Development and Validation of Force Fields for this compound Systems
A critical prerequisite for accurate MD simulations is a well-parameterized force field. A force field is a set of equations and associated constants that describe the potential energy of a system of atoms. uiuc.edu For novel molecules like this compound, a specific force field may not be available in standard libraries such as GAFF, CGenFF, or OPLS. nih.gov
In such cases, a custom force field must be developed. This process typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations, often at the DFT or MP2 level, are performed to determine the molecule's equilibrium geometry, vibrational frequencies, and torsional energy profiles. frontiersin.org
Parameter Fitting: The force field parameters (e.g., bond stretching constants, angle bending constants, and dihedral torsion parameters) are adjusted to reproduce the QM data. frontiersin.org This often involves fitting the force field's potential energy surface to the one calculated by QM methods. frontiersin.org
Validation: The newly developed force field is validated by running MD simulations and comparing the resulting structural and dynamic properties with available experimental data or high-level QM calculations.
Dynamic Behavior, Stability, and Conformational Transition Studies
With a validated force field, MD simulations can be performed to study the dynamic behavior of this compound. These simulations can reveal:
Conformational Preferences: By simulating the molecule over a period of time (typically nanoseconds to microseconds), the most stable conformations and the transitions between them can be identified.
Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) allows for the study of solute-solvent interactions, such as hydrogen bonding and solvation free energies.
Intermolecular Interactions: Simulations of multiple molecules can provide insights into aggregation behavior and the nature of intermolecular forces.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods are invaluable for predicting and interpreting spectroscopic data.
For this compound, time-dependent DFT (TD-DFT) would be the method of choice for predicting its UV-visible absorption spectrum. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be estimated. These theoretical predictions can then be compared with experimentally measured spectra to validate the computational methodology and to aid in the assignment of spectral features.
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These computed frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra. A good agreement between the calculated and experimental spectra can confirm the molecule's structure and provide a detailed understanding of its vibrational properties.
Table 2: Predicted Spectroscopic Data and Experimental Comparison Note: This table illustrates the expected correlation between computationally predicted and experimentally observed spectroscopic data for a molecule like this compound.
| Spectroscopic Property | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| UV-vis λmax | ~350 nm | ~355 nm |
| Major IR Peak (e.g., O-H stretch) | ~3400 cm-1 | ~3410 cm-1 |
| Major IR Peak (e.g., C=C aromatic stretch) | ~1600 cm-1 | ~1605 cm-1 |
Chemical Reactivity and Derivatization of 7h Dibenzo C,g Carbazol 1 Ol
Electrophilic Aromatic Substitution Reactions on the Dibenzo[c,g]carbazole Core
The extended aromatic system of the 7H-Dibenzo[c,g]carbazole core is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the electron-donating nature of both the pyrrole (B145914) nitrogen and the hydroxyl group. The hydroxyl group, being a strongly activating ortho-, para-director, significantly enhances the electron density of the aromatic ring to which it is attached, making it more susceptible to electrophilic attack.
The positions on the dibenzocarbazole (B1207471) nucleus are activated to varying degrees. The nitrogen atom directs electrophiles primarily to the C2, C4, C5, and C9 positions, while the hydroxyl group at C1 strongly activates the C2 and C4 positions, as well as the C13b position within its own ring system. This dual activation can lead to complex product mixtures unless reactions are carefully controlled. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be envisioned on this scaffold, with the specific sites of reaction depending on the steric hindrance and the electronic environment dictated by the substituents.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Primary Substitution Sites | Influencing Factors |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C2, C4 | Strong activation by -OH group |
| Bromination (Br₂/FeBr₃) | C2, C4, C5 | High reactivity, potential for polysubstitution |
| Friedel-Crafts Acylation | C5, C9 | Less reactive positions due to steric hindrance near the -OH group |
Nucleophilic Substitution and Functionalization of the Hydroxyl Group
The phenolic hydroxyl group at the C-1 position is a key site for derivatization through nucleophilic reactions. Its mild acidity allows for deprotonation with a suitable base to form a phenoxide anion, which is a potent nucleophile. This enables a variety of functionalization strategies. nih.gov
Key reactions involving the hydroxyl group include:
Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with alkyl halides, can be used to introduce a wide range of alkyl or aryl ether functionalities.
Esterification: Reaction with acyl chlorides or acid anhydrides under basic conditions readily converts the hydroxyl group into esters. This is a common strategy for creating prodrugs or modifying the electronic properties of the molecule.
Silylation: The hydroxyl group can be protected or functionalized by reacting it with silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) to form silyl ethers. nih.gov
Phosphorylation: The introduction of a phosphate (B84403) group can be achieved through reaction with phosphorylating agents, which can be relevant for biological applications. researchgate.net
These modifications can dramatically alter the solubility, electronic properties, and biological activity of the parent molecule.
Table 2: Potential Functionalization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| O-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Ether (-OR) |
| O-Acylation | Acyl Halide/Anhydride, Base (e.g., Pyridine) | Ester (-OCOR) |
| O-Silylation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (-OSiR₃) |
Oxidation and Reduction Chemistry of 7H-Dibenzo(c,g)carbazol-1-ol
The 7H-Dibenzo(c,g)carbazole scaffold, particularly with the electron-donating hydroxyl group, is susceptible to oxidation. Metabolic studies on the parent compound, 7H-Dibenzo[c,g]carbazole (DBC), show that oxidation is a key activation pathway, often mediated by cytochrome P450 (CYP) enzymes. nih.gov This enzymatic oxidation can lead to the formation of various hydroxylated metabolites and further to reactive quinone-type species. nih.govnih.gov
For this compound, chemical or enzymatic oxidation could potentially yield o-quinones. These quinones are electrophilic and can react with biological nucleophiles. The presence of the hydroxyl group can facilitate oxidation processes. nih.gov Conversely, reduction of the aromatic system is also possible, though it typically requires harsh conditions such as high-pressure hydrogenation with catalysts like platinum or palladium. Such reactions would lead to partially or fully saturated carbazole (B46965) derivatives, fundamentally altering the planarity and electronic properties of the molecule.
Photochemical Reactions and Excited State Transformations of this compound
The extended π-conjugated system of dibenzocarbazoles makes them photochemically active. The parent DBC can be photoactivated by UVA light, leading to the generation of reactive species and oxidative stress. nih.gov This photo-reactivity is a critical aspect of its chemistry. The introduction of a hydroxyl group can further modulate these photophysical properties by altering the energy of the frontier molecular orbitals.
Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo various transformations:
Photocyclization: Related carbazole derivatives are known to undergo [6π] photocyclization reactions to form more complex, often saturated, heterocyclic systems. acs.org
Photooxidation: In the presence of oxygen, the excited state can lead to the formation of reactive oxygen species or undergo direct oxidation.
Energy/Electron Transfer: The excited molecule can act as a photosensitizer, transferring energy or an electron to another molecule, initiating further chemical reactions. This property is harnessed in photocatalysis.
Table 3: Photophysical Properties of Related Dibenzocarbazole Systems
| Property | Value | Significance |
|---|---|---|
| Absorption Maximum | 280–360 nm | Strong absorption in the UVA range researchgate.net |
| Emission Maximum | ~350-410 nm | Fluorescent, allowing for spectroscopic studies researchgate.net |
Polymerization and Oligomerization Strategies Utilizing this compound as a Monomer
While specific examples utilizing this compound as a monomer are not extensively documented, its structure offers several handles for polymerization. Carbazole-containing polymers are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, due to their excellent charge-transporting properties and thermal stability. researchgate.net
Potential polymerization strategies include:
Condensation Polymerization: The N-H group of the carbazole and the C-OH group could potentially be used in step-growth polymerization with appropriate comonomers to form polyesters or polyethers.
Direct Arylation Polymerization (DArP): This modern cross-coupling technique allows for the direct coupling of C-H bonds with aryl halides. ums.edu.my By first halogenating the dibenzocarbazole core, it could be copolymerized with other aromatic monomers.
Vinyl Polymerization: The hydroxyl group could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then undergo radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers with dibenzocarbazole side chains. cmu.edursc.org
Heterocyclic Annulation and Scaffold Diversification from this compound Precursors
Heterocyclic annulation involves the construction of new rings onto an existing molecular scaffold, providing a powerful strategy for generating structural diversity and accessing novel polycyclic systems. rsc.org The this compound core is a rich platform for such transformations.
Annulation strategies could involve:
[3+3] or [4+3] Cycloadditions: The electron-rich aromatic core can participate as a nucleophilic component in cycloaddition reactions with suitable electrophilic partners to build new six- or seven-membered rings. bohrium.com
Dearomatizing Annulation: Reactions that proceed through a temporary loss of aromaticity can create complex, sp³-rich fused structures, which are of increasing interest in medicinal chemistry. rsc.orgresearchgate.net
Intramolecular Cyclizations: Functional groups can be installed on the core or at the hydroxyl position, which can then participate in intramolecular cyclization reactions to form new fused rings. For example, an O-alkylated derivative with a terminal alkyne could undergo a metal-catalyzed cyclization onto an adjacent aromatic C-H bond.
These advanced synthetic strategies allow for the diversification of the dibenzocarbazole scaffold, leading to novel compounds with potentially unique electronic, photophysical, or biological properties.
Molecular Interactions and Biological Relevance of 7h Dibenzo C,g Carbazol 1 Ol Mechanistic Focus
In Vitro Enzyme Inhibition and Activation Mechanisms of 7H-Dibenzo(c,g)carbazol-1-ol
Scientific literature to date has primarily focused on the metabolism of the parent compound, 7H-Dibenzo(c,g)carbazole (DBC), and the subsequent biological activities of its various metabolites. As such, there is a notable absence of specific research detailing the direct in vitro enzyme inhibition or activation mechanisms of isolated this compound. The existing body of research characterizes this compound as one of the major metabolites formed from the enzymatic oxidation of DBC by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. nih.govnih.gov This metabolic process is a critical step in the bioactivation of DBC, which leads to its carcinogenic effects. nih.gov
Characterization of Ligand-Protein Binding Kinetics and Thermodynamics
There is currently no publicly available research that has characterized the specific ligand-protein binding kinetics or thermodynamics of this compound with any protein target. Studies have extensively documented that the parent compound, DBC, requires metabolic activation by enzymes to exert its genotoxic effects through covalent binding to macromolecules. nih.gov However, the binding affinities, association and dissociation rate constants (kon and koff), or thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding of the isolated 1-hydroxy metabolite to specific enzymes have not been determined.
Structure-Activity Relationship (SAR) Studies for Specific Enzyme Targets
While comprehensive Structure-Activity Relationship (SAR) studies focusing on the direct enzyme-inhibitory properties of this compound and its analogs are not available, some insights can be drawn from mutagenicity and DNA adduction studies of various hydroxylated DBC derivatives. These studies indirectly inform on the biological activity influenced by the position of the hydroxyl group. For instance, research has shown that the mutagenic potential of hydroxylated DBC metabolites varies significantly with the position of hydroxylation. nih.gov In one study, 3-hydroxy-DBC and 13c-hydroxy-DBC were found to be mutagenic, whereas 2-hydroxy-DBC and 4-hydroxy-DBC were not under the same conditions. nih.gov Another study investigating DNA adduct formation in mice found that 3-hydroxy-DBC and 4-hydroxy-DBC produced higher levels of DNA adducts in skin, lung, and liver than the parent compound, while DNA adducts were not observed for the 1-, 5-, or 6-hydroxy derivatives. nih.gov This suggests that the position of the hydroxyl group is a critical determinant of the molecule's ability to be further metabolized into a reactive species that can damage DNA.
Table 1: Mutagenic Potential of 7H-Dibenzo(c,g)carbazole and its Derivatives
| Compound | Concentration (µM) | Mutation Frequency (mutants per 10^5 survivors) |
|---|---|---|
| 7H-Dibenzo(c,g)carbazole (DBC) | 40 | 8.0 +/- 2.8 |
| 3-OH-DBC | 40 | 4.4 +/- 0.8 |
| 13c-OH-DBC | 40 | 8.0 +/- 3.1 |
| N-methyl-DBC | 40 | 12.9 +/- 5.4 |
| 2-OH-DBC | 40 | Not Mutagenic |
| 4-OH-DBC | 40 | Not Mutagenic |
Data from Christian et al. (1989) nih.gov
Nucleic Acid (DNA/RNA) Intercalation and Binding Mechanisms
The interaction of 7H-Dibenzo(c,g)carbazole and its metabolites with nucleic acids is a central aspect of their carcinogenicity. The parent compound, DBC, is known to form covalent adducts with DNA and RNA after metabolic activation. nih.gov This binding preferentially occurs with polyguanylic acid (poly[G]). nih.gov However, specific studies on the direct intercalation or binding mechanisms of isolated this compound with DNA or RNA are lacking. The available data focuses on the analysis of adducts formed from the metabolism of the parent compound.
Spectroscopic and Biophysical Characterization of DNA/RNA Adducts
The characterization of DNA and RNA adducts has been accomplished for the parent compound, 7H-Dibenzo(c,g)carbazole. Fluorescence spectroscopy has been a key technique in these investigations. The emission spectra of isolated DBC-poly[G] adducts are similar in shape to that of DBC itself but are shifted 5-10 nm to longer wavelengths. nih.gov This suggests that the bound species of DBC have intact pi-electron systems. nih.gov High-performance liquid chromatography (HPLC) has been used to separate multiple different DBC-poly[G] adducts formed in vitro. nih.gov While this compound is a known metabolite identified in such experiments using fluorescence spectroscopy and HPLC, there is no specific spectroscopic or biophysical characterization of adducts formed from the direct interaction of the isolated 1-hydroxy metabolite with nucleic acids. nih.gov
Mechanistic Studies of Topoisomerase Modulation
There is no scientific literature available that specifically investigates the modulation of topoisomerases by this compound. While some carbazole (B46965) derivatives, such as indolocarbazoles, are known to be potent topoisomerase I inhibitors, this activity has not been explored for dibenzocarbazoles like the 1-hydroxy metabolite of DBC. nih.gov The mechanism of action for indolocarbazoles involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA strand breaks and apoptosis. nih.gov Whether this compound shares this or any other mechanism of topoisomerase modulation remains to be investigated.
Receptor-Ligand Interactions and Signaling Pathway Modulation (Mechanistic Basis)
Specific research on the direct interaction of this compound with cellular receptors and its subsequent modulation of signaling pathways is not available. However, studies on the parent compound and other derivatives have shown that they can activate the aryl hydrocarbon receptor (AhR). nih.gov Activation of AhR by DBC and its 5,9-dimethyl derivative leads to the induction of cytochrome P450 enzymes, including CYP1A1 and CYP1A2, which are responsible for the metabolic activation of these compounds. nih.gov This represents a key signaling event in their toxicity. It is plausible that this compound, as a derivative of DBC, might also interact with AhR, but this has not been experimentally verified. Furthermore, potent liver carcinogens like DBC and its 5,9-dimethyl derivative have been shown to cause an increase in p53 phosphorylation at Ser15, leading to cell cycle arrest in the S-phase and apoptosis. nih.gov The ability of this compound to independently trigger these or other signaling pathways is currently unknown.
Competitive Binding Assays and Receptor Affinity Profiling
Direct competitive binding assays and comprehensive receptor affinity profiling data for this compound are not extensively available in the current scientific literature. Research has predominantly centered on the parent compound, 7H-Dibenzo(c,g)carbazole (DBC), a known carcinogen. As a hydroxylated metabolite of DBC, the binding characteristics of this compound are of significant interest for understanding its biological activity and potential toxicological profile.
The metabolism of DBC by cytochrome P450 enzymes results in the formation of several phenolic derivatives, including 1-hydroxy-7H-dibenzo[c,g]carbazole (1-OH-DBC). nih.gov The introduction of a hydroxyl group can significantly alter the molecule's electronic distribution and steric properties, thereby influencing its interaction with biological macromolecules. Generally, such hydroxylated metabolites of polycyclic aromatic hydrocarbons are key intermediates in detoxification pathways but can also be involved in toxification processes, such as the formation of DNA adducts.
While specific receptor affinity data for this compound is lacking, studies on the parent compound have shown its ability to interact with cellular components. For instance, DBC has been shown to bind to polynucleotides and DNA in vitro, a process dependent on metabolic activation by microsomal enzymes. researchgate.net It is plausible that this compound, as a metabolite, could also interact with similar cellular targets. However, without specific binding assay data, its affinity for various receptors remains speculative.
Interactive Data Table: Receptor Affinity for this compound
| Receptor | Binding Affinity (Ki/IC50) | Assay Type | Comments |
| Data Not Available | No specific data found in the reviewed literature. | - | Further research is needed to characterize the receptor binding profile of this metabolite. |
Allosteric Modulation and Conformational Changes Induced by this compound
There is a notable absence of specific research on the allosteric modulation and conformational changes induced by this compound in the available scientific literature. The investigation into the biological interactions of this specific metabolite is still a developing area.
Computational studies on the parent compound, DBC, have provided insights into its interaction with enzymes like cytochrome P450 1A1. chem960.com These studies reveal that the binding of DBC to the active site is influenced by hydrogen bond formation and nonpolar solvation energies. chem960.com The presence of a hydroxyl group in this compound would likely introduce new potential for hydrogen bonding, which could, in turn, influence its binding orientation and potentially induce conformational changes in target proteins. However, without experimental evidence, this remains a hypothesis.
Cellular Uptake, Intracellular Distribution, and Subcellular Localization Mechanisms
Membrane Permeability and Cellular Transport Studies
Specific studies detailing the membrane permeability and cellular transport mechanisms of this compound have not been extensively reported. The parent compound, 7H-Dibenzo(c,g)carbazole, is characterized by its high lipophilicity, which generally allows for passive diffusion across cellular membranes. acs.orgresearchgate.net The introduction of a hydroxyl group in this compound increases its polarity compared to DBC. This alteration in physicochemical properties could influence its rate of passive diffusion and potentially involve transporter-mediated processes for cellular entry and exit. However, empirical data to support these mechanisms for the hydroxylated metabolite are not currently available.
Organelle Specificity and Accumulation within Cellular Compartments
Detailed information regarding the organelle specificity and accumulation of this compound within cellular compartments is not well-documented. For the parent compound, DBC, its metabolism is known to occur in the endoplasmic reticulum, where cytochrome P450 enzymes are located. nih.gov This suggests that both DBC and its metabolites, including this compound, are present in this subcellular compartment. The increased polarity of the hydroxylated metabolite might affect its ability to traverse intracellular membranes and could lead to different accumulation patterns compared to the parent compound. Further investigation through techniques such as fluorescence microscopy or subcellular fractionation would be necessary to elucidate the precise intracellular distribution of this compound.
Antioxidant and Radical Scavenging Mechanisms of this compound (Chemical and Biochemical Basis)
While direct studies on the antioxidant and radical scavenging mechanisms of this compound are limited, its chemical structure as a phenolic compound suggests a potential for such activities. Phenolic compounds, such as flavonoids, are known to exhibit antioxidant effects by scavenging free radicals and chelating metal ions. nih.govmdpi.com The hydroxyl group on the aromatic ring of this compound can potentially donate a hydrogen atom to neutralize free radicals, thereby interrupting radical chain reactions.
Interactive Data Table: Antioxidant Properties of this compound
| Assay | Antioxidant Capacity | Radical Scavenging Activity | Comments |
| Data Not Available | No specific data found in the reviewed literature. | No specific data found in the reviewed literature. | The phenolic structure suggests potential antioxidant activity, but this requires experimental verification. |
Advanced Materials Science Applications of 7h Dibenzo C,g Carbazol 1 Ol
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
While direct integration of 7H-Dibenzo(c,g)carbazol-1-ol into OLEDs is not documented, the broader family of carbazole (B46965) derivatives is widely utilized in OLED technology. researchgate.net These materials are valued for their electronic properties and high thermal stability. researchgate.net
Integration of this compound as Emissive Layer Components and Host Materials
Carbazole-based compounds are frequently employed as host materials for phosphorescent emitters in OLEDs due to their high triplet energies. researchgate.net They are also used in fabricating fluorescent emitters and charge-transporting layers. researchgate.net For instance, derivatives of carbazole have been synthesized and investigated as host materials for sky-blue and green phosphorescent OLEDs, demonstrating high external quantum efficiencies (EQE). mdpi.com The large, rigid, and planar structure of the dibenzo[c,g]carbazole core is a desirable feature for creating stable and efficient emissive layers.
Charge Transport Properties in Organic Semiconductors Derived from this compound
The carbazole moiety is an electron-rich heterocycle, making its derivatives excellent hole-transporting materials (HTMs). researchgate.netnih.gov The charge transport properties are critical for efficient device operation. For example, a derivative, (4-(7H-dibenzo[c,g]carbazol-7-yl)phenyl)phosphonic acid (CbzNaphPPA), when formed into a self-assembled multilayer, exhibited high hole mobility, which is crucial for achieving high fill factors and power conversion efficiencies in electronic devices. wiley.com The helical π-expanded structure of some dibenzocarbazole (B1207471) derivatives can promote a favorable molecular orientation, enhancing charge transport between electrode and active layers. ossila.com
Organic Field-Effect Transistors (OFETs) and Electronic Devices
The application of 7H-Dibenzo(c,g)carbazole derivatives extends to OFETs, where they serve as the active semiconductor layer. rsc.org
Semiconductor Performance and Device Architectures Incorporating this compound
Research into OFETs has explored charge-transfer complexes involving 7H-dibenzo[c,g]carbazole. rsc.org In one study, a complex of 7H-dibenzo[c,g]carbazole and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) was used within a multifunctional flexible OFET. rsc.org Such devices leverage the unique current amplification function of transistors to sense weak signals, making them suitable for applications like pressure sensors. rsc.org The performance of these devices is highly dependent on the properties of the organic semiconductor layer. rsc.org
Hole and Electron Mobility Characteristics in this compound-Based Thin Films
Hole mobility is a key performance metric for OFETs using p-type semiconductors like carbazole derivatives. Studies on helicene-based organic semiconductors derived from 7-methyl-7H-dibenzo[c,g]carbazole have shown excellent hole mobility. rsc.org The molecular design, including the introduction of electron-donating groups and the expansion of the π-conjugated system, directly influences the reorganization energy and intermolecular interactions, which in turn dictate the charge mobility. rsc.org For instance, the hole mobility of a self-assembled multilayer of CbzNaphPPA was found to be significantly higher than that of related carbazole derivatives, leading to superior device performance. wiley.com
Photovoltaic Applications in Organic Solar Cells (OSCs)
Derivatives of 7H-dibenzo[c,g]carbazole have shown significant promise in the field of photovoltaics, particularly as components of perovskite solar cells (PSCs) and organic solar cells (OSCs). They are often used to form a hole-transporting layer (HTL) or a self-assembled monolayer (SAM) at the interface between the electrode and the active layer. ossila.comwiley.com
The introduction of a 7H-dibenzo[c,g]carbazole core into the molecular structure of nonfullerene acceptors has been shown to enhance solubility and optimize the energy levels for efficient charge transfer in OSCs. rsc.org In one example, an unfused-ring acceptor based on this core, when blended with a polymer donor, resulted in an as-cast OSC with a power conversion efficiency (PCE) of 9.56%, which improved to 11.17% with additives. rsc.org
Derivatives like (4-(7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (4PADCB) and [2-(7H-dibenzo[c,g]carbazol-7-yl)ethyl]phosphonic acid (DBZ-2PACz) are used to create highly ordered SAMs that facilitate efficient hole extraction and transport while passivating defects at the perovskite interface. ossila.comoup.com This leads to significant improvements in device efficiency and stability. For instance, PSCs incorporating a DBZ-2PACz hole transporter have achieved certified champion PCEs of 25.6% with a high fill factor of 0.87. oup.com Similarly, devices using a CbzNaphPPA-based self-assembled multilayer have reached a PCE of 26.07%. wiley.com
The table below summarizes the performance of photovoltaic devices incorporating various derivatives of 7H-Dibenzo[c,g]carbazole.
| Device Type | Derivative Name | Role | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) | Citation |
| OSC | DCB-4F | Unfused-ring acceptor | 1.00 | - | - | 9.56 | rsc.org |
| PSC | CbzNaphPPA | SAMUL | 1.18 | 24.49 | 81.13 | 23.50 (evaporated) | wiley.com |
| PSC | DBZ-2PACz | Hole Transporter | - | - | 87 | 25.6 | oup.com |
| Sn PSC | 2PADBC | HSL on NiOx | - | 23.23 | - | 14.19 | acs.org |
Chemosensors and Biosensors Based on this compound Derivatives
The inherent fluorescence of the 7H-dibenzo[c,g]carbazole core makes it an excellent platform for developing highly sensitive chemosensors and biosensors. umsystem.eduresearchgate.net
The design of a fluorescent sensor involves two key components: a fluorophore (the signaling unit) and a receptor (the recognition unit). The 7H-dibenzo[c,g]carbazole moiety acts as the fluorophore. To create a sensor, a specific receptor that can selectively bind to a target analyte (e.g., a metal ion or a biomolecule) is chemically attached to this core. nih.govmdpi.com
The hydroxyl group in this compound is a particularly useful functional handle for this purpose. It can be readily converted into an ether or ester, linking the dibenzocarbazole fluorophore to various recognition motifs, such as:
Crown ethers or aza-crowns for detecting metal cations.
Boronic acids for sensing saccharides like glucose. umsystem.edu
Calixarenes or molecular tubes for recognizing lipids or other organic molecules based on shape-selective interactions. umsystem.edu
Peptides or oligonucleotides for creating highly specific biosensors.
The selectivity of the probe is determined by the specific design of the receptor's binding pocket, while the sensitivity is related to the quantum yield of the fluorophore and the efficiency of the signal transduction mechanism. umsystem.edumdpi.com Researchers have successfully developed dibenzocarbazole-based sensors for analytes like Fe³⁺ ions and nitroaromatic compounds, achieving detection limits in the nanomolar range. researchgate.net
Table 2: Examples of Dibenzocarbazole-Based Fluorescent Sensors
| Sensor Base | Target Analyte | Detection Limit (LOD) | Ref. |
|---|---|---|---|
| Dibenzocarbazole Derivative (Sensor 5) | Fe³⁺ | 10 nM | researchgate.net |
| Dibenzocarbazole Derivative (Sensor 5) | 4-Nitrophenol (4-NP) | 4.1 nM | researchgate.net |
This table showcases the sensing capabilities of the broader dibenzocarbazole class of compounds.
The binding of an analyte to the receptor triggers a change in the photophysical properties of the dibenzocarbazole fluorophore, resulting in a detectable signal. umsystem.edu Common response mechanisms include:
Photoinduced Electron Transfer (PET): In the "off" state, the receptor quenches the fluorescence of the dibenzocarbazole through PET. When the analyte binds to the receptor, it alters its electronic properties, inhibiting the PET process and "turning on" the fluorescence. umsystem.edu This mechanism is often used in sensors for ions and glucose. umsystem.edu
Fluorescence Quenching: In some cases, the analyte itself (e.g., certain metal ions or nitroaromatic compounds) can act as a quencher. researchgate.net Upon binding to the receptor, it provides a pathway for non-radiative decay, leading to a decrease in fluorescence intensity. researchgate.net
Aggregation-Induced Emission (AIE): For some derivatives, fluorescence is weak when the molecules are dissolved but becomes strong upon aggregation. researchgate.net The presence of an analyte can induce this aggregation, leading to a significant "turn-on" signal. researchgate.net
These mechanisms translate the molecular recognition event into a measurable optical signal, allowing for the sensitive and selective detection of the target species. umsystem.edu
Catalysis and Ligand Design in Organometallic and Organocatalysis
Organometallic chemistry involves compounds with metal-carbon bonds and plays a central role in catalysis. wikipedia.orguomustansiriyah.edu.iq The design of organic ligands that coordinate to a metal center is crucial for controlling the reactivity and selectivity of a catalyst. mdpi.com
The rigid, planar, and electron-rich nature of the carbazole framework makes it an attractive scaffold for designing ligands for transition metal catalysis. acs.org Specifically, the 7H-dibenzo[c,g]carbazole structure can be functionalized to create multidentate "pincer" ligands. These ligands bind tightly to a metal center through multiple points, creating a well-defined and stable coordination environment that can enhance catalytic activity and selectivity. acs.org
The nitrogen atom of the carbazole ring can act as a donor, and additional donor groups (containing elements like P, N, or C) can be installed on the dibenzocarbazole backbone. acs.org The hydroxyl group of this compound provides a strategic position for such functionalization. Alternatively, after deprotonation, the resulting alkoxide can itself act as a coordinating group, binding directly to the metal center.
By systematically modifying the substituents on the dibenzocarbazole core, the steric and electronic properties of the ligand can be precisely tuned. This allows for the optimization of the catalyst for specific reactions, such as C-H activation, cross-coupling reactions, or enantioselective transformations. mdpi.comrsc.org The use of carbazole-based ligands demonstrates a powerful strategy for developing novel and efficient transition metal catalysts. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7H-Dibenzo[c,g]carbazole |
| 4-Nitrophenol |
| Heptylamine |
| PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione)]) |
| L8-BO (2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- umsystem.eduresearchgate.netwikipedia.orgthiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile) |
| PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) |
| o-BTP-eC9 |
| BTP-eC9 |
| Dibenzo[c,g]indolo[3,2,1-jk]carbazole |
| Diphenylamine |
Exploration of Organocatalytic Properties of this compound
A thorough review of available scientific literature reveals a significant gap in the exploration of the organocatalytic properties of This compound . Despite the growing interest in carbazole derivatives within the field of catalysis, research has predominantly focused on other aspects of this class of compounds.
The parent compound, 7H-Dibenzo[c,g]carbazole , and its various derivatives have been the subject of numerous studies, primarily concerning their synthesis, photophysical properties, and applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Furthermore, a substantial body of research has been dedicated to understanding their metabolic pathways and carcinogenic properties. nih.govnih.gov For instance, studies have detailed the metabolism of 7H-Dibenzo[c,g]carbazole by cytochrome P450 enzymes to form hydroxylated metabolites, a critical step in its bioactivation. nih.gov
While the broader family of carbazoles has been investigated for catalytic applications, including in asymmetric catalysis and as ligands for metal-catalyzed reactions, specific data on the use of This compound as an organocatalyst is not present in the current body of scientific literature. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen the successful application of various heterocyclic scaffolds, but the potential of This compound in this domain remains uncharted territory.
The synthesis of various dibenzocarbazole derivatives is well-documented, often starting from precursors like 1,1'-Bi-2-naphthol . chemicalbook.com However, these synthetic routes are typically aimed at producing materials for electronic applications or for toxicological studies, rather than for exploring their catalytic potential.
Environmental Fate and Degradation Pathways of 7h Dibenzo C,g Carbazol 1 Ol
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation is a crucial process in the environmental attenuation of many aromatic compounds. This process can occur through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or through indirect photolysis, which is mediated by photosensitized reactions involving other substances present in the environment.
The rate and extent of photodegradation of aromatic compounds are highly dependent on several factors, including the intensity and wavelength of light, as well as the presence of sensitizing molecules.
Light Intensity and Wavelength: The photodegradation of organic compounds generally increases with light intensity, as a higher photon flux leads to a greater number of excited-state molecules. The wavelength of light is also critical, as a compound will only degrade if it absorbs light at the wavelengths present in the environment. For many PAHs, UV irradiation is particularly effective in inducing photolysis. researchgate.net Studies on various PAHs have shown that different wavelengths can lead to varying degradation efficiencies. researchgate.net While specific data for 7H-Dibenzo(c,g)carbazol-1-ol is not available, it is expected to absorb UV light, making it susceptible to photodegradation under sunlight.
Sensitizers: In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. usgs.gov These substances absorb sunlight and produce reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals, which can then react with and degrade organic pollutants. nih.gov The photodegradation of hydroxylated N-heteroaromatic derivatives has been observed to be enhanced in the presence of natural sensitizers like riboflavin. nih.gov Conversely, high concentrations of DOM can also inhibit photodegradation by absorbing light that would otherwise be available to the target compound or by quenching reactive species. usgs.gov
The table below, derived from studies on related PAHs, illustrates the variability in photodegradation quantum yields, which is a measure of the efficiency of a photochemical process.
| Compound | Quantum Yield (in pure water) | Reference |
| Acenaphthene | 9.2 x 10⁻³ | acs.org |
| Fluoranthene | 3.2 x 10⁻⁵ | acs.org |
| Pyrene | 1.1 x 10⁻⁴ | acs.org |
| Benzo[a]pyrene | 1.0 x 10⁻⁴ | acs.org |
This table presents data for related polycyclic aromatic hydrocarbons to illustrate the range of quantum yields and is not specific to this compound.
The photodegradation of aromatic compounds can lead to a variety of transformation products, which may be more or less toxic than the parent compound. The initial steps in the photodegradation of hydroxylated PAHs often involve further oxidation. researchgate.net For instance, the photodegradation of hydroxylated fluorene (B118485) derivatives has been shown to proceed via photoinduced hydroxylation, dehydrogenation, and isomerization. researchgate.net It is plausible that the photodegradation of this compound would follow similar pathways, leading to the formation of dihydroxylated derivatives, quinones, and eventually ring-cleavage products. However, without specific studies, the exact photodegradation products of this compound remain to be identified.
Biodegradation Studies in Environmental Matrices (Soil, Water, Sediments)
Biodegradation is a key process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. The presence of a hydroxyl group on the aromatic structure of this compound may influence its susceptibility to microbial attack.
The microbial degradation of PAHs and N-HACs has been extensively studied. For many of these compounds, the initial step in aerobic degradation is the introduction of hydroxyl groups by monooxygenase or dioxygenase enzymes. nih.gov This suggests that this compound could be an intermediate in the biodegradation of its parent compound, 7H-Dibenzo(c,g)carbazole.
Bacterial degradation of carbazoles often proceeds via angular dioxygenation, leading to the formation of catechols, which are then further metabolized through ring cleavage. nih.gov Fungi, particularly white-rot fungi, are also known to degrade a wide range of PAHs and N-HACs through the action of extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. oup.comnih.gov These enzymes can oxidize the aromatic rings, leading to the formation of hydroxylated and other polar metabolites. researchgate.net The degradation of indole (B1671886), another N-heterocyclic compound, by the fungus Phomopsis liquidambari has been shown to proceed through oxidation to oxindole (B195798) and isatin, followed by hydroxylation and ring cleavage to form 2-aminobenzoic acid. researchgate.net
While specific metabolites for this compound have not been reported, based on analogous compounds, the degradation pathway would likely involve further hydroxylation, followed by ortho- or meta-cleavage of the aromatic rings, ultimately leading to intermediates of central metabolic pathways. unesp.brfrontiersin.org
The efficiency of biodegradation is influenced by a multitude of environmental factors.
pH: Soil and water pH can significantly affect microbial activity and the bioavailability of pollutants. Most PAH-degrading microorganisms exhibit optimal activity at a neutral or near-neutral pH. However, some fungi have been shown to effectively degrade PAHs under acidic conditions. researchgate.net For N-heterocyclic compounds, pH can also influence their speciation and, consequently, their bioavailability and susceptibility to degradation.
Temperature: Temperature affects both the metabolic rates of microorganisms and the physical properties of the pollutants. Generally, an increase in temperature leads to higher rates of biodegradation, up to an optimal temperature for the specific microbial community. nih.gov At low temperatures, the degradation of PAHs is often significantly reduced. nih.govasm.org
Microbial Community Structure: The presence of a microbial community with the appropriate enzymatic machinery is essential for biodegradation. The structure and diversity of this community can be influenced by the local environmental conditions and the presence of other organic compounds. nih.gov
The following table summarizes the general effects of pH and temperature on the biodegradation of PAHs.
| Factor | Effect on Biodegradation Rate | Optimal Range (General) | Reference |
| pH | Can be a limiting factor; optimal range is species-dependent. | 6.5 - 8.0 | |
| Temperature | Increases with temperature up to an optimum, then decreases. | 20 - 35°C (Mesophilic) | nih.govnih.gov |
This table provides general information for polycyclic aromatic hydrocarbons and may not be directly applicable to this compound.
Sorption and Desorption Behavior in Environmental Compartments
The transport and bioavailability of this compound in the environment are largely controlled by its sorption to soil and sediment particles. Sorption can reduce the concentration of the compound in the aqueous phase, thereby limiting its mobility and availability for photodegradation and biodegradation.
The sorption of organic compounds to soil and sediment is primarily governed by their hydrophobicity and the organic carbon content of the solid phase. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. For PAHs, sorption is positively correlated with their hydrophobicity. nih.govresearchgate.net The presence of a hydroxyl group in this compound is expected to increase its polarity and water solubility compared to the parent compound, which would likely result in a lower Koc value and reduced sorption.
However, for N-heterocyclic compounds, other sorption mechanisms, such as cation exchange and surface complex formation, can also be significant, particularly for ionizable compounds. nih.govresearchgate.net The sorption behavior can also be influenced by the nature of the soil organic matter. nih.gov Desorption of PAHs from sediments can be a slow process, leading to their long-term persistence in the environment. researchgate.net
Due to the lack of experimental data for this compound, its precise sorption and desorption characteristics cannot be detailed. However, it is anticipated that its behavior will be a complex interplay of hydrophobic partitioning and more specific interactions related to its hydroxyl and amine functionalities.
Bioaccumulation and Biotransformation in Non-Human Organisms (e.g., Aquatic Life, Terrestrial Plants)
The parent compound, 7H-Dibenzo(c,g)carbazole, is recognized for its high lipophilicity, persistence in the environment, and a significant potential for bioaccumulation. nih.govresearchgate.net This tendency for lipophilic compounds to accumulate in the fatty tissues of organisms is a critical first step that introduces the compound into the food web. Once bioaccumulated, DBC undergoes biotransformation, a metabolic process aimed at detoxifying and eliminating foreign compounds, which leads to the formation of metabolites such as this compound.
The capacity for biotransformation of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues varies significantly among different organisms. Vertebrates, particularly fish, possess robust enzymatic systems, such as cytochrome P450 monooxygenases, that can efficiently metabolize these compounds into more water-soluble forms, including hydroxylated derivatives. rivm.nljlu.edu.cn In contrast, many aquatic invertebrates, such as mollusks, have a more limited metabolic capacity, which can result in higher bioaccumulation of the parent PAH. rivm.nlresearchgate.net
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification, a specific case of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in the food chain.
For PAHs in general, there is a consensus that biomagnification is not a dominant process in aquatic food webs. researchgate.net The ability of many organisms, especially vertebrates, to metabolize PAHs into more easily excreted forms, like hydroxylated metabolites, prevents the significant increase in concentration up the food chain. rivm.nl Therefore, it is not expected that the metabolites of PAHs would undergo significant trophic transfer to higher levels of the food chain. researchgate.net
Given that this compound is a metabolite, its potential for biomagnification is presumed to be low. As a more polar and water-soluble compound than its parent, DBC, it is more likely to be eliminated from organisms rather than being stored in fatty tissues and transferred to predators. The trophic transfer of PAHs and their metabolites may be more relevant in the lower trophic levels of the food web. researchgate.net
Table 1: General Trophic Transfer Potential of PAHs and their Metabolites
| Compound Class | General Bioaccumulation Potential | Trophic Magnification Factor (TMF) | Rationale |
| Parent PAHs (e.g., DBC) | High in invertebrates, moderate in fish | Generally < 1 | Efficient metabolism in higher trophic level organisms (vertebrates) prevents biomagnification. rivm.nlresearchgate.net |
| Hydroxylated Metabolites (e.g., this compound) | Low | Expected to be < 1 | Increased polarity and water solubility lead to faster excretion and lower potential for trophic transfer. |
This table provides a generalized overview based on the properties of PAHs and their metabolites. Specific values for this compound are not available.
The biotransformation of 7H-Dibenzo(c,g)carbazole has been investigated in vertebrate models, providing insight into the formation of this compound and other related compounds. Studies using rat liver preparations have shown that the metabolism of DBC predominantly leads to the formation of phenols (hydroxylated derivatives). nih.gov
In these models, several monohydroxylated metabolites have been identified. Specifically, 2-OH-DBC and 3-OH-DBC were consistently found in rat liver preparations. nih.gov While 1-OH-DBC was not reported as a major product in that particular study, the formation of a suite of phenolic metabolites is a key characteristic of DBC biotransformation. The specific metabolic profile can be tissue- and species-dependent, influenced by the expression and activity of different cytochrome P450 enzymes. nih.gov
Further biotransformation of these primary hydroxylated metabolites can occur, leading to the formation of diols and other more complex products. For instance, an unstable o-quinone, 7H-Dibenzo(c,g)carbazole-3,4-dione, has been identified as a metabolite of DBC. unimas.my It is plausible that this compound could undergo subsequent metabolic reactions, although specific pathways for this compound in ecotoxicological models have not been detailed in the available literature.
Table 2: Known Biotransformation Products of 7H-Dibenzo(c,g)carbazole in Vertebrate Models
| Metabolite | Class | Reference |
| 2-OH-DBC | Phenol | nih.gov |
| 3-OH-DBC | Phenol | nih.gov |
| 7H-Dibenzo(c,g)carbazole-3,4-dione | o-Quinone | unimas.my |
This table lists metabolites identified from the parent compound, 7H-Dibenzo(c,g)carbazole (DBC).
Advanced Oxidation Processes (AOPs) for the Environmental Remediation of this compound
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.netnih.gov These radicals are powerful, non-selective oxidants capable of degrading a wide range of recalcitrant organic pollutants, including PAHs and their derivatives, into less toxic compounds and ultimately to carbon dioxide and water. researchgate.netufrn.br
Common AOPs include processes such as ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and Fenton's reagent (Fe²⁺/H₂O₂). nih.gov While specific research on the degradation of this compound using AOPs is limited, the effectiveness of these technologies on similar compounds, such as other hydroxylated aromatics, provides a strong indication of their potential applicability.
For example, studies on the degradation of 2-hydroxybenzoic acid have demonstrated that both the Fenton process and UV/H₂O₂ are effective at breaking down the aromatic structure. researchgate.netscielo.br The hydroxyl radicals attack the electron-rich aromatic ring, initiating a series of reactions that lead to ring cleavage and mineralization. Given that this compound possesses a hydroxyl group on its aromatic structure, it is expected to be susceptible to attack by hydroxyl radicals generated during AOPs. The efficiency of the degradation would likely depend on various factors, including the specific AOP employed, pH, temperature, and the presence of other substances in the water matrix. ufrn.br
Table 3: Overview of Advanced Oxidation Processes and Their Applicability to Aromatic Pollutants
| AOP Method | Primary Oxidant | General Mechanism | Potential for Degrading this compound |
| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Catalytic decomposition of H₂O₂ by Fe²⁺ to form •OH. scielo.br | High, due to the non-selective reactivity of •OH with aromatic rings. |
| UV/H₂O₂ | Hydroxyl Radical (•OH) | Photolysis of H₂O₂ by UV light to generate •OH. scielo.br | High, effective for degrading hydroxylated aromatic compounds. |
| Ozonation (O₃) | Ozone (O₃), Hydroxyl Radical (•OH) | Direct reaction with O₃ or indirect reaction with •OH formed from O₃ decomposition. | High, ozone is known to react with phenolic compounds. |
Future Directions and Emerging Research Avenues for 7h Dibenzo C,g Carbazol 1 Ol
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel compounds, including derivatives of 7H-Dibenzo(c,g)carbazol-1-ol. nih.gov These powerful computational tools can analyze vast datasets to predict the physicochemical properties and biological activities of new molecules, significantly accelerating the research and development process. nih.gov
ML models, such as quantitative structure-activity relationship (QSAR) models, are being developed to predict the properties of carbazole (B46965) derivatives. asm.org For instance, researchers have successfully used machine learning to predict the anti-trypanosome effects of carbazole-derived compounds and the properties of meso-carbazole substituted porphyrin complexes. asm.orgresearchgate.net These models can help identify promising candidates for synthesis and experimental testing, saving time and resources. researchgate.netacs.org By leveraging AI and ML, scientists can more efficiently explore the chemical space around this compound to discover new derivatives with tailored properties for specific applications. nih.govfrontiersin.org
A key aspect of this integration is the use of machine learning to analyze structure-activity relationships. researchgate.net For example, a study on carbazole-derived compounds established several models, including linear methods, random forest, and support vector machines, to predict their anti-trypanosome effects. asm.org These models, built using key descriptors selected through heuristic methods, demonstrated a promising avenue for QSAR research. asm.org Similarly, machine learning methods have been used to predict the absorption maximum wavelength of porphyrins, showing better agreement with experimental data than traditional DFT/TDDFT calculations. researchgate.net
Development of Nanomaterial Hybrid Systems Incorporating this compound for Enhanced Functionality
The unique photophysical properties of carbazole derivatives make them ideal candidates for the development of advanced nanomaterials. researchgate.netnih.gov Researchers are exploring the creation of hybrid systems where this compound and its derivatives are incorporated into nanomaterials to enhance their functionality for applications in electronics, sensing, and imaging. nih.govacs.org
Carbazole-based fluorescent organic nanoparticles (FONs) have shown significant promise. researchgate.netacs.org These nanoparticles can be synthesized to be highly stable and exhibit bright fluorescence, making them suitable for various applications. researchgate.netnih.gov For example, the emission of these nanoparticles can be tuned by modifying the carbazole structure, and their size can influence the emission wavelength. acs.org The incorporation of alkyl chains in carbazole-based dyes has been shown to improve the colloidal stability of the resulting nanoaggregates without negatively impacting their fluorescent properties. nih.gov
Recent research has focused on creating carbazole-based donor-acceptor compounds that form nanoparticles with high emission quantum yields in the solid state. acs.org These materials have potential applications in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, carbazole-based polymers are being investigated as highly stable organic electrode materials for supercapacitors. acs.org
A notable development is the creation of an artificial light-harvesting system based on the supramolecular assembly of a carbazole-based donor, a host molecule, and an acceptor. researchgate.net The resulting nanoparticles exhibit enhanced emission due to the photoelectric effect of the carbazole group, demonstrating the potential for these materials in photocatalysis. researchgate.net
| Application Area | Nanomaterial System | Key Findings & Potential |
| Optoelectronics | Carbazole-based fluorescent organic nanoparticles (FONs) | High emission quantum yields in the solid state, tunable emission properties. acs.org |
| Energy Storage | Carbazole-based polymers for supercapacitors | Enhanced electron-donating capability and stability of oxidized states. acs.org |
| Photocatalysis | Supramolecular assemblies with carbazole-based donors | Efficient artificial light-harvesting systems with prominent energy transfer. researchgate.net |
| Sensing & Imaging | Colloidally stable carbazole-based nanoaggregates | Alkyl substitution improves stability without compromising fluorescence. nih.gov |
Sustainable Synthesis and Circular Economy Approaches in Carbazole Chemistry
The principles of sustainable synthesis and circular economy are becoming increasingly important in chemical research and manufacturing. For carbazole chemistry, this involves developing greener synthetic routes and finding ways to recycle and reuse materials. acs.org
In the context of a circular economy, researchers are investigating the use of carbazole-based materials for resource recovery. A novel carbazole-phosphazene-based polymer has demonstrated high selectivity for extracting gold and other precious metals from electronic waste. acs.org This polymer can be used in multiple cycles, highlighting its potential for sustainable resource management. acs.org Homogeneous (de)hydrogenative catalysis is another area of research focused on converting chemical waste into valuable resources, with carbazole-based pincer ligands showing potential in these processes. acs.org
Application of Advanced In Situ Characterization Techniques for Complex Assemblies and Reaction Monitoring
In situ monitoring is particularly important for studying the formation and properties of nanomaterial hybrid systems. Techniques like ultrafast spectroscopy can be used to measure processes such as hole transfer in perovskite solar cells that incorporate carbazole-based molecules. nanoge.org This allows for a detailed understanding of the charge transfer dynamics, which is essential for improving device efficiency. nanoge.org
Computational studies, such as those using density functional theory (DFT), complement experimental in situ techniques by providing a deeper understanding of reaction mechanisms at the molecular level. researchgate.net For instance, computational studies have been used to investigate the metabolism of 7H-Dibenzo[c,g]carbazole by cytochrome P450 enzymes, offering insights into its potential toxicity. researchgate.net
Multidisciplinary Research Collaborations and Translational Potential of this compound Derivatives
The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach. Collaborations between chemists, materials scientists, biologists, and engineers are essential to translate fundamental research into real-world applications.
The unique properties of carbazole-based compounds have sparked interest across various fields, including photo-, electro-, and medicinal chemistry. acs.org The genotoxicity of 7H-dibenzo[c,g]carbazole and its derivatives has been studied in human keratinocytes, highlighting the importance of understanding their biological effects. nih.gov Such studies, which often involve collaboration between chemists and toxicologists, are crucial for assessing the safety of these compounds for potential biomedical applications. nih.govnih.gov
The development of carbazole-based materials for perovskite solar cells is a prime example of successful multidisciplinary collaboration. rsc.org Chemists synthesize new carbazole derivatives, materials scientists incorporate them into solar cell devices, and physicists characterize the device performance. nanoge.orgrsc.org
Furthermore, the translational potential of these compounds is significant. For example, the development of carbazole-based drugs for cancer therapy is an active area of research. tandfonline.com The ability of some carbazole derivatives to inhibit key enzymes or act as photosensitizers opens up new avenues for therapeutic interventions. frontiersin.orgunibas.it The journey of these compounds from laboratory synthesis to clinical application relies heavily on the collaborative efforts of researchers from different scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 7H-Dibenzo(c,g)carbazol-1-ol relevant to experimental handling?
- Answer: The compound has a molecular weight of 267.33 g/mol (C₂₀H₁₃N) and a melting point of 158°C. It forms needle-like crystals when recrystallized from ethanol and has a density of 1.308 g/cm³ . These properties influence its solubility in organic solvents and stability during storage. Researchers should note its sensitivity to light and temperature, as these factors may affect experimental reproducibility.
Q. What analytical methods are recommended for detecting this compound in environmental or biological samples?
- Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is widely used. Isotope-labeled analogs (e.g., deuterated D₁₂-7H-Dibenzo[c,g]carbazole) improve quantification accuracy via isotope dilution. Gas chromatography (GC) with flame ionization detection (FID) is also effective for non-polar matrices .
Q. How is this compound synthesized, and what are common impurities?
- Answer: Synthesis typically involves cyclization of polyaromatic precursors under catalytic conditions. Common impurities include unreacted intermediates (e.g., dibenzocarbazole derivatives) and oxidation byproducts. Purification via column chromatography or recrystallization from ethanol is standard .
Advanced Research Questions
Q. How do computational models elucidate the metabolic activation pathways of this compound in cytochrome P450 enzymes?
- Answer: Density functional theory (DFT) and molecular docking simulations reveal that CYP1A1 catalyzes regioselective hydroxylation at the C5 and N7 positions, forming reactive intermediates. These metabolites bind to DNA via epoxidation, a mechanism supported by in silico binding affinity studies (−9.2 kcal/mol for CYP1A1-DBC complexes) .
Q. What experimental approaches resolve contradictions between in vitro mutagenicity assays and in vivo carcinogenicity data?
- Answer: While in vitro Ames tests show weak mutagenicity (e.g., <2-fold increase in Salmonella revertants), in vivo studies demonstrate potent carcinogenicity in rodents (e.g., lung and liver tumors). This discrepancy may arise from differences in metabolic activation: human CYP1A1/1B1 in lung tissue generates genotoxic dihydrodiols not replicated in bacterial systems .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
- Answer:
- Persistence: Half-life studies in soil/water under UV exposure (e.g., t₁/₂ = 14–28 days).
- Bioaccumulation: Bioconcentration factors (BCF) calculated via octanol-water partition coefficients (log Kₒw = 5.2).
- Field Studies: Northern pike exposed to 7H-Dibenzo[c,g]carbazole show DNA adduct formation (0.8–1.2 adducts/10⁸ nucleotides) .
Q. How do cytochrome P450 isoforms (CYP1A1 vs. CYP1A2) influence tissue-specific toxicity?
- Answer:
Data Contradiction Analysis
- Contradiction: IARC classifies the compound as Group 2B (possibly carcinogenic) despite insufficient mutagenicity evidence.
- Resolution: Carcinogenicity may stem from non-mutagenic mechanisms, such as chronic inflammation or epigenetic modulation. For example, 7H-Dibenzo[c,g]carbazole induces apoptosis in V79MZh3A4 cells (EC₅₀ = 12 µM) via ROS generation, independent of direct DNA damage .
Key Research Gaps
Role of gut microbiota in modulating systemic toxicity.
Long-term epigenetic effects (e.g., DNA methylation) in mammalian models.
Synergistic interactions with co-pollutants (e.g., benzo[a]pyrene) in mixed exposures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
